

Ansofaxine (LY03005): A Technical Guide to Preclinical Data

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Compound of Interest

Compound Name: Ansofaxine

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Ansofaxine (also known as toludesvenlafaxine, LY03005, or LPM570065) is a first-in-class serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder (MDD) in China and under development in other countries.[1][2][3] As a prodrug of desvenlafaxine, its unique pharmacological profile is characterized by enhanced dopamine neurotransmission compared to its active metabolite and other SNRIs.[4] This document provides an in-depth summary of the key preclinical data for **Ansofaxine**, focusing on its mechanism of action, pharmacokinetics, and efficacy in established animal models.

Pharmacodynamics: In Vitro and In Vivo Profile

Ansofaxine's primary mechanism of action is the inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, leading to increased synaptic availability of these key monoamines.[4][5][6]

Data Presentation: Monoamine Reuptake Inhibition

The in vitro binding affinity and reuptake inhibition potency of **Ansofaxine** have been characterized, demonstrating its function as a triple reuptake inhibitor.

Table 1: In Vitro Monoamine Reuptake Inhibition of **Ansofaxine**

Transporter	Parameter	Value	Reference
Serotonin (SERT)	IC50	31.4 ± 0.4 nM	[1]
Norepinephrine (NET)	IC50	586.7 ± 83.6 nM	[1]
Dopamine (DAT)	IC50	733.2 ± 10.3 nM	[1]

Note: Another study reported different in vitro IC50 values of 723 nM for SERT, 763 nM for NET, and 491 nM for DAT.[3]

Data Presentation: In Vivo Neurochemical Effects

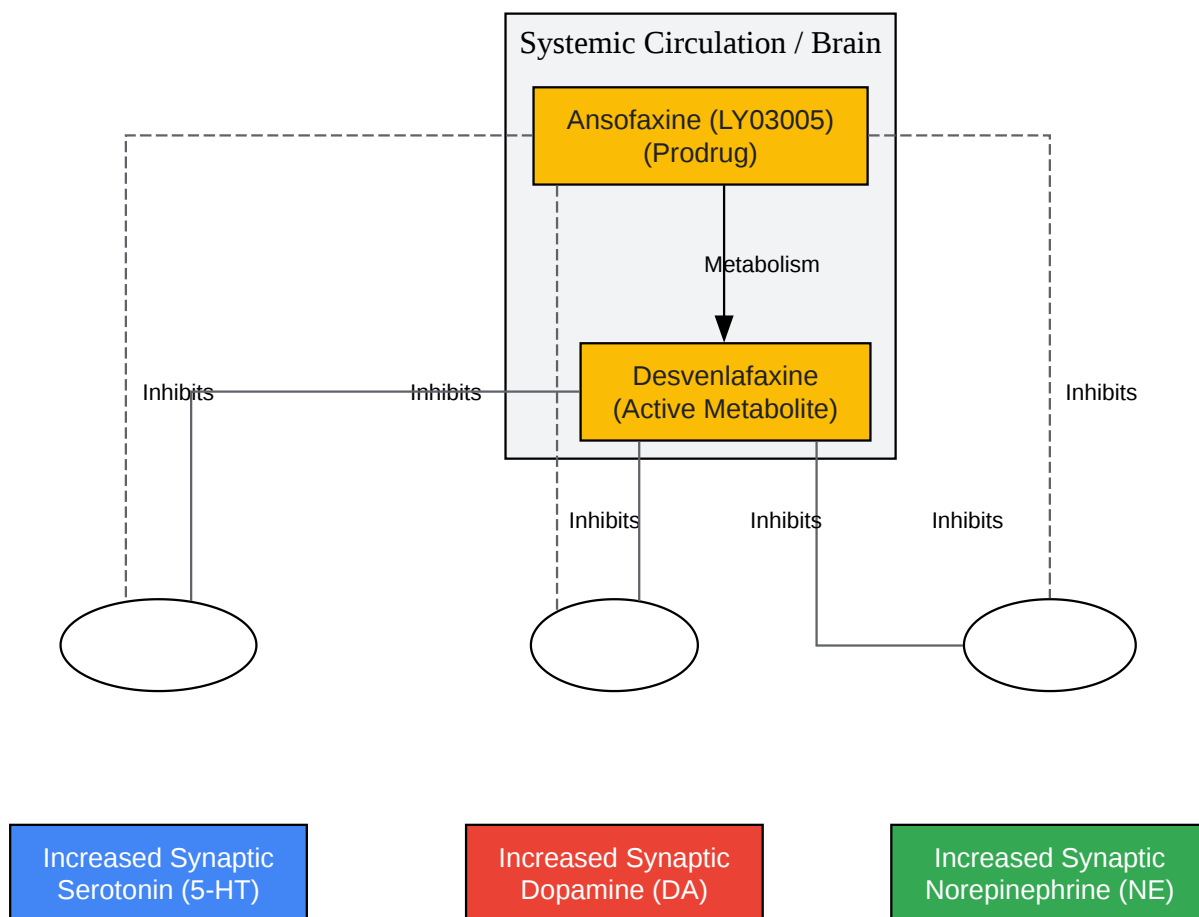
Microdialysis studies in rats have confirmed that **Ansofaxine** administration leads to a significant and sustained increase in extracellular levels of all three monoamines in the brain.

Table 2: In Vivo Neurochemical Effects in Rat Striatum

Administration	Effect on Monoamine Levels	Comparison to Desvenlafaxine	Reference
Acute & Chronic (up to 14 days)	Increased extracellular levels of Serotonin, Norepinephrine, and Dopamine.	Greater increase in all three monoamines, especially dopamine.	[1][4][5]

Signaling Pathway: Mechanism of Action

Ansofaxine acts as a prodrug that, after administration, is converted to its active metabolite, desvenlafaxine. Both compounds contribute to the blockade of monoamine transporters.



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Caption: Mechanism of **Ansofaxine** as a triple reuptake inhibitor.

Preclinical Efficacy in Animal Models

Ansofaxine has demonstrated significant antidepressant-like effects in various rodent models of depression.

Data Presentation: Efficacy in Depression Models

Table 3: Efficacy of **Ansofaxine** in Rodent Models of Depression

Model	Species	Key Findings	Reference
Forced Swim Test	Rat	Acute and chronic administration decreased immobility time more effectively than desvenlafaxine.	[1]
"Two-Hit" Stress Model	Mouse	Reversed depressive-like behaviors (anhedonia, behavioral despair) in sucrose preference, tail suspension, and forced swim tests.	[1]
Increased dendritic spine density in CA1 hippocampal neurons.	[1]		
Reduced hypermethylation of the oxytocin receptor gene (Oxtr) in the hippocampus.	[1]		

Experimental Protocols

1. In Vivo Microdialysis in Rat Striatum

- Objective: To measure extracellular levels of serotonin, dopamine, and norepinephrine.
- Method: Male Sprague-Dawley rats were anesthetized, and a microdialysis probe was stereotactically implanted into the striatum. After a recovery period, artificial cerebrospinal fluid was perfused through the probe at a constant rate. Dialysate samples were collected at regular intervals before and after oral or intravenous administration of **Ansofaxine** or a comparator drug. The concentrations of monoamines in the dialysate were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]

2. "Two-Hit" Stress Model in Mice

- Objective: To induce a depressive-like phenotype by combining early-life and adult stress.
- Method:
 - First Hit (Early Life Stress): Pups were subjected to maternal separation for a specified period daily during their early postnatal development.
 - Second Hit (Adult Stress): In adulthood, the same mice were exposed to social defeat stress, where an intruder mouse is repeatedly defeated by a larger, aggressive resident mouse.
 - Drug Administration: Following the stress protocols, mice received daily oral administration of **Ansofaxine** (LPM570065) or vehicle.
 - Behavioral Testing: A battery of tests was conducted to assess depressive-like behaviors, including the Sucrose Preference Test (to measure anhedonia), the Tail Suspension Test, and the Forced Swimming Test (to measure behavioral despair).[1]

Experimental Workflow: "Two-Hit" Stress Protocol

The workflow diagram below illustrates the sequential steps involved in the "two-hit" stress model used to evaluate the antidepressant efficacy of **Ansofaxine**.

Caption: Experimental workflow for the "two-hit" stress model.

Preclinical Safety and Toxicology

Safety pharmacology and toxicology studies have been conducted to establish the safety profile of **Ansofaxine**.

Data Presentation: Acute Oral Toxicity

Table 4: Acute Single-Dose Oral Toxicity in Sprague-Dawley Rats

Dose Group	Number of Deaths / Total Animals	Reference
500 mg/kg	0 / 20	[1]
1000 mg/kg	2 / 20	[1]
2000 mg/kg	7 / 20	[1]

Experimental Protocol: Acute Oral Toxicity Study

- Objective: To determine the acute toxicity and lethal dose of a single oral administration of **Ansofaxine**.
- Method: Sprague-Dawley rats (equal numbers of males and females) were administered a single oral dose of **Ansofaxine** at 500, 1000, or 2000 mg/kg. The animals were then observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing. A full necropsy was performed on all animals at the end of the observation period.[1]

Logical Relationship: From Mechanism to Effect

Ansofaxine's therapeutic effects are a direct consequence of its core mechanism, which triggers a cascade of neurobiological changes.

Caption: Logical flow from mechanism to therapeutic effect.

Conclusion

The preclinical data for **Ansofaxine** (LY03005) establish it as a potent triple reuptake inhibitor with a distinct pharmacological profile, particularly its robust enhancement of dopamine levels. Efficacy has been demonstrated in multiple rodent models of depression, where it not only reversed behavioral deficits but also induced neuroplastic and epigenetic changes. The safety profile established in preclinical toxicology studies has supported its progression into clinical trials. These findings provide a strong scientific rationale for the therapeutic potential of **Ansofaxine** in treating major depressive disorder.

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